molecular formula C13H14BrNO B8409972 1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile

1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile

Cat. No. B8409972
M. Wt: 280.16 g/mol
InChI Key: VMKOAUKVKXMAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367697B2

Procedure details

To methyl (E)-3-[3-bromo-5-(1-cyanocyclopropyl)phenyl]prop-2-enoate (590 mg, 1.927 mmol) in THF (15 mL) at 0° C. was added lithium borohydride (125.9 mg, 5.781 mmol). The reaction was allowed to warm to room temperature and stirred overnight. HCl (2M, aq. soln.) was added and the reaction stirred for 5 minutes until the fizzing subsided. NaHCO3 (sat. aq. soln.) was added and the mixture extracted three times with ethyl acetate. The combined organics were washed with brine, dried over MgSO4, filtered and the solvent removed under reduced pressure. The crude product was purified on silica (Companion, 40 g) eluting with 10-80% EtOAc:Petrol ether to give 1-[3-bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile as a yellow oil (64 mg, 67%).
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
125.9 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](/[CH:13]=[CH:14]/[C:15](OC)=[O:16])[CH:5]=[C:6]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)[CH:7]=1.[BH4-].[Li+].Cl.C([O-])(O)=O.[Na+]>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH2:13][CH2:14][CH2:15][OH:16])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C1(CC1)C#N)/C=C/C(=O)OC
Name
Quantity
125.9 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 5 minutes until the fizzing
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica (Companion, 40 g)
WASH
Type
WASH
Details
eluting with 10-80% EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)CCCO)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.